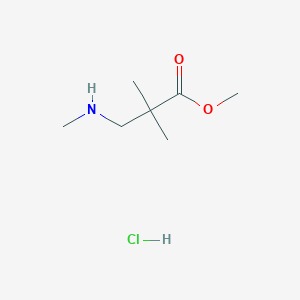

Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride

Description

Methyl 2,2-dimethyl-3-(methylamino)propanoate hydrochloride (CAS: 141950-15-4) is a hydrochloride salt of a branched-chain ester derivative. Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 167.634 g/mol . The compound features a methyl ester group, a tertiary carbon with two methyl substituents, and a methylamino group at the β-position. This structure confers unique steric and electronic properties, influencing its solubility, stability, and reactivity. The hydrochloride salt form enhances its crystallinity and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,5-8-3)6(9)10-4;/h8H,5H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFNHVRCFABMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride typically involves the reaction of 2,2-dimethyl-3-(methylamino)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2-dimethyl-3-(methylamino)propanoic acid+methanolHClMethyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2,2-dimethyl-3-(methylamino)propanoate; hydrochloride has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.

- Anticonvulsant Activity : Recent studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties. For instance, a related compound showed significant protection against seizures in pharmacological models, indicating its potential utility in treating epilepsy .

| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |

|---|---|---|

| Control | 0 | 0 |

| l-Menthol | 60 | 40 |

| Phenibut | 60 | 40 |

| Methyl 2,2-dimethyl-3-(methylamino)propanoate; hydrochloride | 100 | 100 |

| VPA | 80 | 60 |

Neuropharmacology

The compound has been studied for its interaction with neurotransmitter systems, particularly in the context of neuropsychiatric disorders. Its ability to modulate the metabotropic glutamate receptor (mGluR2) suggests potential applications in treating conditions such as anxiety and depression.

- Radioligand Development : Research has focused on synthesizing radioligands for imaging studies using positron emission tomography (PET). These studies aim to visualize brain activity and receptor distribution in vivo, providing insights into the pharmacodynamics of the compound .

Structure-Activity Relationship Studies

The structural characteristics of methyl 2,2-dimethyl-3-(methylamino)propanoate; hydrochloride have made it a focal point for structure-activity relationship (SAR) studies. These investigations help identify which modifications enhance its biological activity.

- Synthesis and Characterization : Various synthetic routes have been explored to generate analogs of this compound with improved efficacy and selectivity. For example, modifications to the methylamino group have shown promising results in enhancing anticonvulsant activity .

Case Studies

Several case studies highlight the practical applications of methyl 2,2-dimethyl-3-(methylamino)propanoate; hydrochloride:

- Case Study on Anticonvulsant Efficacy : In a controlled study using animal models, the compound demonstrated a remarkable increase in seizure threshold compared to standard treatments like valproic acid (VPA). The long-lasting effects observed suggest that it could be developed into a sustained-release formulation for chronic conditions .

- Imaging Studies in Neuropharmacology : A study utilizing PET imaging revealed that derivatives of this compound exhibited high brain permeability and selective binding to mGluR2-rich regions. This finding supports its potential as a diagnostic tool in neuropsychiatric research .

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

(2S)-Methyl 3-Phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate (Compound 3e)

- Structure: Contains a phenyl group at C3 and an imidazole-derived methylamino group at C2. The stereochemistry (S-configuration) and aromatic substituents differentiate it from the target compound.

- Physicochemical Properties :

- Applications : Likely used in medicinal chemistry due to its imidazole moiety, which is common in bioactive molecules.

Methyl 2,3-Diaminopropionate Dihydrochloride

- Structure: Features two amino groups (C2 and C3) and a methyl ester, forming a dihydrochloride salt.

- Key Differences: Higher polarity due to dual amino groups. Molecular weight: 213.11 g/mol (C₄H₁₁N₂O₂·2HCl) . Enhanced solubility in polar solvents compared to the target compound.

- Applications: Potential as a building block in peptide synthesis or metal coordination chemistry.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure : Cyclobutane ring introduces significant steric hindrance.

- Synthesis : Prepared via methods similar to Example 332 in EP 4374877 A2 .

- Key Properties :

- LCMS: m/z 411 [M+H]⁺ (after derivatization).

- Stability: The strained cyclobutane ring may reduce hydrolytic stability compared to the target compound’s branched chain.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Longer carbon chain (butanoate vs. propanoate) with a quaternary carbon.

- NMR Data :

- Applications : Intermediate in synthesizing spirocyclic compounds for drug discovery.

Phenylephrine Hydrochloride

- Structure: Benzyl alcohol derivative with a methylamino group (C₉H₁₃NO₂·HCl).

- Key Differences :

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Biological Activity

Methyl 2,2-dimethyl-3-(methylamino)propanoate; hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Properties

Methyl 2,2-dimethyl-3-(methylamino)propanoate; hydrochloride is an ester derivative with a distinctive structure that influences its biological activity. The presence of the methylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

Pharmacological Profile

The compound exhibits a range of biological activities that can be categorized as follows:

- Neuropharmacological Effects : Preliminary studies suggest that compounds with similar structures may modulate neurotransmitter systems, particularly those involving glutamate receptors. For instance, compounds like 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide , which share structural similarities, have been shown to act as negative allosteric modulators of metabotropic glutamate receptor 2 (mGluR2) with an IC50 value of 6 nM .

- Anticancer Activity : Research indicates that similar compounds display significant cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have shown promising results in inhibiting cell growth in Jurkat and A-431 cell lines with IC50 values lower than standard treatments like doxorubicin . While specific data on methyl 2,2-dimethyl-3-(methylamino)propanoate is limited, its structural analogs suggest potential anticancer properties.

Case Studies

- Neuropharmacological Modulation : In vivo studies involving PET imaging have demonstrated that related compounds exhibit selective accumulation in brain regions rich in mGluR2. This suggests that methyl 2,2-dimethyl-3-(methylamino)propanoate; hydrochloride could similarly affect brain activity and neurotransmission .

- Cytotoxicity Assays : A comparative analysis of various thiazole derivatives indicated that modifications in the substituents significantly affected their cytotoxic potency against cancer cell lines such as HT29 and Jurkat. The presence of electron-withdrawing groups was crucial for enhancing biological activity . Although specific studies on methyl 2,2-dimethyl-3-(methylamino)propanoate are not available, it is reasonable to hypothesize similar trends based on its chemical structure.

Table 1: Comparison of Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2,2-dimethyl-3-(methylamino)propanoate hydrochloride?

- Methodological Answer : The synthesis typically involves a multi-step process with critical parameters:

- Temperature : Room temperature (25°C) during HCl addition to avoid side reactions .

- Reagents : Use of dioxane for dissolving intermediates and concentrated HCl for salt formation .

- Purification : Post-reaction concentration under reduced pressure yields high-purity hydrochloride salts (~100% yield) .

- Key Validation : Monitor reaction progress via -NMR (e.g., DMSO-) to confirm the absence of unreacted starting materials .

Q. Why is the hydrochloride salt form preferred for biological studies?

- Answer : The hydrochloride form enhances aqueous solubility and stability, critical for in vitro assays and pharmacokinetic studies. This is attributed to ionic interactions between the protonated amine and chloride ions, reducing degradation under physiological conditions .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Workflow :

- LCMS : Validate molecular weight (e.g., m/z 411 [M+H]+ observed in similar compounds) .

- HPLC : Retention time analysis (e.g., 1.18 minutes under SMD-TFA05 conditions) ensures purity .

- NMR : -NMR peaks (e.g., δ 9.00 ppm for NH in DMSO-) confirm functional groups .

Advanced Research Questions

Q. How can contradictory LCMS/HPLC data be resolved during characterization?

- Troubleshooting Strategy :

- Condition Optimization : Adjust mobile phase pH or column type (e.g., Purospher® STAR RP-18) to resolve co-eluting impurities .

- Isotopic Pattern Analysis : Use high-resolution MS to distinguish between isobaric impurities (e.g., methyl vs. ethyl esters) .

- Case Study : In Reference Example 104, retention time discrepancies (1.16 vs. 1.18 minutes) were resolved by standardizing gradient elution protocols .

Q. What strategies improve yield in large-scale synthesis?

- Process Chemistry Insights :

- Catalysis : Use Pd/C or Raney nickel for selective hydrogenation of intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., 2-butanone) enhance reaction homogeneity and reduce byproduct formation .

- Scale-Up Challenges : Stirring time and HCl stoichiometry must be recalibrated to maintain >95% purity at >100g batches .

Q. How can structural modifications enhance target binding affinity?

- Medicinal Chemistry Approaches :

- Functional Group Tuning : Introduce fluorinated phenyl rings (e.g., 4-fluorophenyl) to improve hydrophobic interactions with receptors .

- Stereochemical Control : (R)-configuration at chiral centers (e.g., 3R,4R) enhances enantioselective binding to enzymes like proteases .

- Case Study : Methyl 1-(methylamino)cyclobutanecarboxylate derivatives showed improved IC values (nM range) in kinase inhibition assays .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to validate experimental conditions?

- Resolution Framework :

- Buffer Screening : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify pH-dependent precipitation .

- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions, which may falsely indicate low solubility .

- Literature Comparison : Cross-reference with PubChem data (e.g., CID 75481248) to verify solubility claims .

Q. Conflicting biological activity reports: How to reconcile mechanism-of-action hypotheses?

- Experimental Design :

- Target Profiling : Use SPR or ITC to measure binding kinetics to proposed targets (e.g., GPCRs or ion channels) .

- Off-Target Screening : Employ broad-panel kinase/phosphatase assays to identify confounding interactions .

- In Silico Modeling : MD simulations of the hydrochloride salt’s interaction with lipid bilayers clarify membrane permeability variations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.